molecular formula C6H6LiNO3 B6215634 lithium(1+) 2-(1,3-oxazol-5-yl)propanoate CAS No. 2731010-91-4

lithium(1+) 2-(1,3-oxazol-5-yl)propanoate

Cat. No.: B6215634
CAS No.: 2731010-91-4
M. Wt: 147.1
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Description

Lithium(1+) 2-(1,3-oxazol-5-yl)propanoate is a chemical compound that features a lithium ion paired with a 2-(1,3-oxazol-5-yl)propanoate anion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) 2-(1,3-oxazol-5-yl)propanoate typically involves the reaction of 2-(1,3-oxazol-5-yl)propanoic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the complete formation of the lithium salt.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 2-(1,3-oxazol-5-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced using suitable reducing agents.

    Substitution: The oxazole ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or nitrating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the oxazole ring.

Scientific Research Applications

Lithium(1+) 2-(1,3-oxazol-5-yl)propanoate has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which lithium(1+) 2-(1,3-oxazol-5-yl)propanoate exerts its effects involves interactions with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. The lithium ion can also influence various cellular processes, including signal transduction and neurotransmitter release.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-oxazol-5-yl)propanoic acid: The parent acid from which the lithium salt is derived.

    2-(1,3-oxazol-5-yl)propanoate salts with other cations: Such as sodium or potassium salts.

    Other oxazole derivatives: Compounds with similar oxazole rings but different substituents.

Uniqueness

Lithium(1+) 2-(1,3-oxazol-5-yl)propanoate is unique due to the presence of the lithium ion, which imparts specific properties and potential applications not seen in other similar compounds. The combination of the oxazole ring and the lithium ion makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

2731010-91-4

Molecular Formula

C6H6LiNO3

Molecular Weight

147.1

Purity

95

Origin of Product

United States

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